molecular formula C21H24N4O3S B13104683 N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide CAS No. 984-65-6

N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B13104683
CAS No.: 984-65-6
M. Wt: 412.5 g/mol
InChI Key: RMWRIKGBNXKRSE-UHFFFAOYSA-N
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Description

N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound with a molecular formula of C15H20N4O3S It is known for its unique structure, which includes a dihydropyrimidinyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the dihydropyrimidinyl intermediate. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinyl compound is then subjected to further functionalization to introduce the propyl and benzenesulfonamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide is unique due to its combination of a dihydropyrimidinyl group and a benzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

984-65-6

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C21H24N4O3S/c1-15-10-12-18(13-11-15)29(27,28)25(17-7-4-3-5-8-17)14-6-9-19-16(2)23-21(22)24-20(19)26/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H3,22,23,24,26)

InChI Key

RMWRIKGBNXKRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC2=C(N=C(NC2=O)N)C)C3=CC=CC=C3

Origin of Product

United States

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